2-[2-(Dimethylamino)ethyl]-1-indanone-d6
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Overview
Description
2-[2-(Dimethylamino)ethyl]-1-indanone-d6 is a deuterated derivative of 2-[2-(Dimethylamino)ethyl]-1-indanone. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone-d6 typically involves the deuteration of 2-[2-(Dimethylamino)ethyl]-1-indanone. The process begins with the preparation of 2-[2-(Dimethylamino)ethyl]-1-indanone, which can be synthesized from 1H-Inden-1-ol through a series of chemical reactions. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, often using deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to ensure the efficient and consistent incorporation of deuterium atoms. The use of deuterated solvents and catalysts is crucial in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethyl]-1-indanone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(Dimethylamino)ethyl]-1-indanone-d6 has several scientific research applications:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterated compound is used as an internal standard or solvent in NMR spectroscopy due to its unique isotopic properties.
Pharmaceutical Research: It is used in the development and testing of new drugs, particularly in studying metabolic pathways and drug interactions.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Biological Studies: It is used in various biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-1-indanone-d6 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic effect is particularly useful in studying enzyme kinetics and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethyl]-1-indanone: The non-deuterated version of the compound, used in similar applications but without the isotopic benefits.
2-(Dimethylamino)ethanol: A related compound with similar functional groups, used in different chemical and pharmaceutical applications.
Uniqueness
2-[2-(Dimethylamino)ethyl]-1-indanone-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and other isotopic studies. This makes it particularly valuable in research settings where precise measurements and analyses are required .
Properties
IUPAC Name |
2-[2-[bis(trideuteriomethyl)amino]ethyl]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15/h3-6,11H,7-9H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKFCKOAHVBKLL-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1CC2=CC=CC=C2C1=O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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